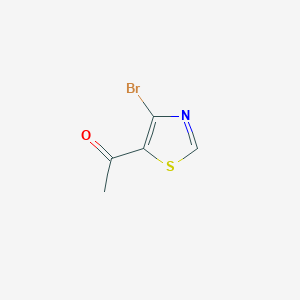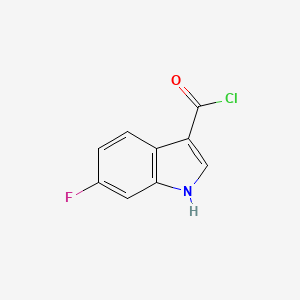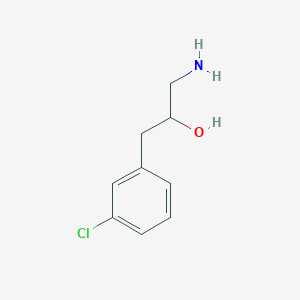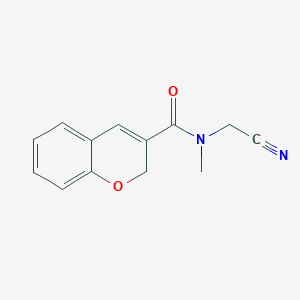
(E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound containing a furan ring and a thiazepane ring, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is not fully understood. However, studies have suggested that it may exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and physiological effects:
(E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one in lab experiments is its potential as a fluorescent probe for detecting metal ions. This compound has also shown promise as an antibacterial, antifungal, and anticancer agent. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research involving (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one. One area of interest is the development of this compound as an anticancer agent. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, research could focus on optimizing the synthesis methods for this compound, as well as exploring its potential as a fluorescent probe for detecting metal ions.
Synthesis Methods
(E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one can be synthesized using a variety of methods. One such method involves the reaction of 2-furan carboxaldehyde with 7-phenyl-1,4-thiazepane-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound.
Scientific Research Applications
(E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has potential applications in scientific research. It has been shown to have antibacterial and antifungal activity, and it has also been studied for its potential anticancer properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-18(9-8-16-7-4-13-21-16)19-11-10-17(22-14-12-19)15-5-2-1-3-6-15/h1-9,13,17H,10-12,14H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADGWFMITUNLHP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2749508.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride](/img/structure/B2749510.png)
![Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2749511.png)
![Methyl 2-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B2749512.png)
![6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2749513.png)



![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2749521.png)
![ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2749523.png)

